Diaminorhodamine-M

Descripción general

Descripción

It is primarily used for the detection of nitric oxide (NO) due to its high sensitivity and specificity . This compound exhibits strong fluorescence upon reaction with nitric oxide, making it a valuable tool in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-M involves multiple steps, starting from the appropriate xanthene derivative. The key steps include:

Nitration and Reduction: The xanthene derivative undergoes nitration followed by reduction to introduce amino groups.

Dimethylation: The amino groups are then dimethylated to form the dimethylamino groups.

Coupling Reaction: The final step involves coupling with the appropriate carboxyphenyl derivative to form the inner salt structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored under conditions that protect it from light and moisture .

Análisis De Reacciones Químicas

Types of Reactions: Diaminorhodamine-M primarily undergoes:

Oxidation: Reacts with nitric oxide in the presence of oxygen to form a triazolo-rhodamine analog.

Substitution: The dimethylamino groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Nitric oxide and oxygen are the primary reagents.

Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

Oxidation Product: Triazolo-rhodamine analog, which exhibits enhanced fluorescence.

Substitution Products: Vary depending on the electrophile used.

Aplicaciones Científicas De Investigación

Fluorescent Imaging of Nitric Oxide

Overview : DAR-M is widely recognized for its role in imaging nitric oxide, a vital signaling molecule involved in numerous biological functions, including vasodilation and neurotransmission.

- Mechanism : The fluorescence intensity of DAR-M increases upon reaction with NO, allowing for real-time imaging of NO levels within cells. This property makes it an invaluable tool for studying NO dynamics in various cell types, including vascular endothelial cells .

- Case Study : In a study involving primary vascular endothelial cells, DAR-M was employed to visualize NO production in response to pharmacological agents that modulate NO levels. The probe demonstrated high sensitivity and specificity, facilitating the observation of NO fluctuations under different experimental conditions .

Biosensing Applications for Methylglyoxal

Overview : Methylglyoxal is a reactive dicarbonyl compound implicated in several diseases, including diabetes and Alzheimer's disease. DAR-M derivatives have been developed as sensitive probes for detecting MGO concentrations.

- Mechanism : The interaction between MGO and DAR-M leads to changes in fluorescence emission, enabling quantitative analysis of MGO levels in complex biological samples. This non-invasive detection method is particularly advantageous for live-cell imaging .

- Case Study : A recent study highlighted the use of an ortho-diamino rhodamine derivative (a variant of DAR-M) as a probe for MGO detection. The probe exhibited significant fluorescence enhancement upon binding with MGO, allowing researchers to monitor MGO levels in diabetic mouse models effectively .

Biomedical Research and Therapeutic Monitoring

Overview : Beyond basic research applications, DAR-M has potential therapeutic implications due to its ability to monitor biomolecular changes in response to treatments.

- Mechanism : By tracking changes in fluorescence intensity related to specific biomolecules, researchers can assess the efficacy of therapeutic interventions in real-time.

- Case Study : In experiments involving diabetic mice treated with metformin, the use of DAR-M allowed for the quantification of MGO levels post-treatment, providing insights into the drug's effectiveness in regulating metabolic pathways associated with diabetes .

Development of Light-Activatable Nitric Oxide Donors

Overview : Recent advancements have led to the development of light-activatable NO donors that utilize DAR-M as a part of their mechanism.

- Mechanism : These compounds release NO upon light activation, enabling precise control over local NO concentrations. This capability is crucial for studying NO's role in cellular signaling without affecting surrounding tissues.

- Case Study : Research demonstrated that light-activatable NO donors could effectively modulate NO levels within targeted areas, showcasing their potential for therapeutic applications in conditions like ischemia or inflammation .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which Diaminorhodamine-M detects nitric oxide involves a reaction with nitric oxide in the presence of oxygen. This reaction forms a triazolo-rhodamine analog, which exhibits significantly enhanced fluorescence. The molecular target is nitric oxide, and the pathway involves the formation of a highly fluorescent product that can be easily detected using fluorescence spectroscopy .

Comparación Con Compuestos Similares

Diaminorhodamine-4M: Another rhodamine-based fluorescent probe used for nitric oxide detection.

DAF-2: A fluorescent probe that detects nitric oxide via green fluorescence.

DAF-FM: A more stable version of DAF-2, used for detecting nitric oxide in a wider pH range

Uniqueness: Diaminorhodamine-M is unique due to its high sensitivity and specificity for nitric oxide detection. It exhibits a significant increase in fluorescence upon reaction with nitric oxide, making it a highly effective probe for various applications. Compared to other similar compounds, it offers better stability and a broader range of applications .

Actividad Biológica

Diaminorhodamine-M (DAR-4M) is a novel red-fluorescent probe primarily utilized for the detection and visualization of nitric oxide (NO) and other reactive nitrogen species (RNS) in biological systems. This article explores the biological activity of DAR-4M, emphasizing its mechanisms, applications, and relevant research findings.

Overview of DAR-4M

DAR-4M is part of the rhodamine family of fluorescent dyes and has been designed to enhance sensitivity and specificity for detecting NO. Its structure allows it to react with NO, producing a detectable fluorescence signal, which can be quantitatively measured in various biological contexts.

The mechanism by which DAR-4M detects NO involves its reaction with the nitrogen species, leading to a change in fluorescence intensity. The probe exhibits a higher fluorescence yield in response to NO donors compared to other reactive species, making it a valuable tool for studying NO dynamics in live cells and tissues.

Sensitivity and Specificity

Research indicates that DAR-4M shows a marked increase in fluorescence when exposed to NO donors, with a sensitivity threshold similar to that of its green-fluorescent counterpart, DAF-FM. However, DAR-4M is not specific to NO alone; it can also react with other reactive nitrogen and oxygen species under certain conditions .

In Vivo Applications

- Imaging Macrophage Activity : In studies involving a mouse model of acute interstitial nephritis induced by aristolochic acid (AA), DAR-4M was encapsulated in polymer micelles to enhance its solubility and bioavailability. The micelles allowed for effective delivery of DAR-4M to inflamed kidneys, where it successfully visualized NO production from macrophages .

- Fluorescence Imaging : The use of DAR-4M enabled researchers to track changes in NO levels over time following inflammation. Fluorescence imaging revealed significantly higher intensity in the kidneys of AA-induced mice compared to controls, demonstrating the probe's effectiveness in detecting localized inflammatory responses .

- Quantitative Analysis : In vitro studies showed that DAR-4M could quantitatively assess NO production in various cell types, including macrophages stimulated by lipopolysaccharide (LPS). The probe's response was dose-dependent and correlated with the levels of NO produced by the cells .

Case Study 1: Acute Interstitial Nephritis

In a controlled experiment, mice were injected with AA to induce acute interstitial nephritis. Following treatment with DAR-4M micelles, researchers observed an increase in fluorescence intensity within the kidneys over time. This study highlighted DAR-4M's potential for real-time monitoring of inflammatory processes in vivo.

| Time Post-AA Injection | Fluorescence Intensity (Relative Units) |

|---|---|

| 1 day | 2.5 |

| 4 days | 3.0 |

| 7 days | 3.8 |

| 14 days | 5.0 |

| 21 days | 5.5 |

| 35 days | 6.0 |

Case Study 2: Detection of Nitric Oxide in Plant Systems

DAR-4M has also been applied in plant biology to study NO production within Arabidopsis thaliana roots. The probe's fluorescence response was measured after treatment with sodium nitroprusside (SNP), a known NO donor. Results demonstrated that DAR-4M effectively detected increases in NO levels under various experimental conditions .

Propiedades

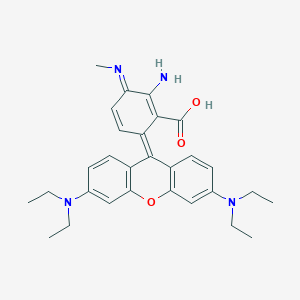

IUPAC Name |

2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O3/c1-6-32(7-2)18-10-12-20-24(16-18)36-25-17-19(33(8-3)9-4)11-13-21(25)26(20)22-14-15-23(31-5)28(30)27(22)29(34)35/h10-17H,6-9,30H2,1-5H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGARXADGVCBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=NC)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.